molecular formula C17H16N4O4 B252329 N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

Katalognummer B252329
Molekulargewicht: 340.33 g/mol
InChI-Schlüssel: HRVPVAKYLGJTJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as FPA-124, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is known to target and inhibit the activity of a specific enzyme, which plays a crucial role in various cellular processes.

Wirkmechanismus

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide inhibits the activity of an enzyme called poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in various cellular processes, including DNA repair, cell death, and inflammation. Inhibition of PARP-1 by N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide leads to the accumulation of DNA damage and cell death in cancer cells. In neurological disorders, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation and protect neurons from damage. In inflammatory diseases, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation by inhibiting the activity of PARP-1.
Biochemical and Physiological Effects
N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have various biochemical and physiological effects in different disease models. In cancer models, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit cell growth and induce cell death. In neurological disorders, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation and protect neurons from damage. In inflammatory diseases, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation and improve disease symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PARP-1 inhibition. However, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has some limitations, including its low solubility and stability in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

For N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide research include further investigation of its therapeutic potential in cancer, neurological disorders, and inflammatory diseases. Additionally, more studies are needed to better understand the mechanism of action of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide and its effects on various cellular processes. Further research is also needed to optimize the synthesis method and improve the solubility and stability of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide for better bioavailability and pharmacokinetics. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in humans.

Synthesemethoden

The synthesis of N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves the reaction of 2-aminobenzonitrile with furan-2-carboxylic acid to form a key intermediate. This intermediate is then reacted with N-(3-bromopropyl)acetamide to form the desired product, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. The synthesis method has been described in detail in various research publications.

Wissenschaftliche Forschungsanwendungen

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. In cancer research, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In neurological disorders, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied for its potential to treat Alzheimer's disease and multiple sclerosis. In inflammatory diseases, N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

Molekularformel

C17H16N4O4

Molekulargewicht

340.33 g/mol

IUPAC-Name

N-[3-(furan-2-carbonylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C17H16N4O4/c22-15-11-5-1-2-6-12(11)20-14(21-15)17(24)19-9-4-8-18-16(23)13-7-3-10-25-13/h1-3,5-7,10H,4,8-9H2,(H,18,23)(H,19,24)(H,20,21,22)

InChI-Schlüssel

HRVPVAKYLGJTJF-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.